molecular formula C16H17N B121717 3-Benzyl-3-phenylazetidine CAS No. 7215-25-0

3-Benzyl-3-phenylazetidine

Cat. No. B121717
CAS RN: 7215-25-0
M. Wt: 223.31 g/mol
InChI Key: IHYUPPBWXMLCAB-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenylazetidine is a chemical compound with the molecular formula C16H17N . It is also known by other synonyms such as AZETIDINE,3-BENZYL-3-PHENYL and 3-benzyl-3-phenyl-azetidine .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-phenylazetidine is represented by the InChI code: 1S/C16H17N.ClH/c1-3-7-14 (8-4-1)11-16 (12-17-13-16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H . This indicates the presence of a nitrogen atom in the azetidine ring, which is flanked by benzyl and phenyl groups.


Physical And Chemical Properties Analysis

3-Benzyl-3-phenylazetidine has a molecular weight of 223.31300 . It has a LogP value of 3.09910, indicating its lipophilicity .

Safety And Hazards

The safety information for 3-benzyl-3-phenylazetidine hydrochloride indicates that it has several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines, including 3-Benzyl-3-phenylazetidine, have many important applications in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further exploring these properties .

properties

IUPAC Name

3-benzyl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYUPPBWXMLCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222491
Record name Azetidine, 3-benzyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-phenylazetidine

CAS RN

7215-25-0
Record name Azetidine, 3-benzyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-benzyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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